2,3,4,9-Tetrahydro-1H-fluorene

Liquid Crystals Mesomorphic Properties Thermal Transitions

2,3,4,9-Tetrahydro-1H-fluorene (CAS 17057-95-3), also designated 1,2,3,4-tetrahydro-9H-fluorene, is a partially saturated polycyclic aromatic hydrocarbon with molecular formula C₁₃H₁₄ and molecular weight 170.25 g/mol. The compound features a fluorene core wherein one aromatic ring (the 1,2,3,4-positions) has undergone selective hydrogenation, leaving the second aromatic ring intact.

Molecular Formula C13H14
Molecular Weight 170.25 g/mol
CAS No. 17057-95-3
Cat. No. B101796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-Tetrahydro-1H-fluorene
CAS17057-95-3
Molecular FormulaC13H14
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CC3=CC=CC=C23
InChIInChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2
InChIKeyWZJLGICGNMAUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,9-Tetrahydro-1H-fluorene CAS 17057-95-3: Scientific Procurement Baseline and Compound Identification


2,3,4,9-Tetrahydro-1H-fluorene (CAS 17057-95-3), also designated 1,2,3,4-tetrahydro-9H-fluorene, is a partially saturated polycyclic aromatic hydrocarbon with molecular formula C₁₃H₁₄ and molecular weight 170.25 g/mol . The compound features a fluorene core wherein one aromatic ring (the 1,2,3,4-positions) has undergone selective hydrogenation, leaving the second aromatic ring intact [1]. Its measured physicochemical properties include a density of 1.06 g/cm³, boiling point of 291.5°C at 760 mmHg, and flash point of 127.1°C . Commercial sourcing is available from multiple suppliers with standard purity specifications ranging from 95% to 98%, and analytical characterization typically includes NMR, HPLC, and GC .

1

Partial Hydrogenation

One aromatic ring preserved; cyclohexene-like ring introduces conformational flexibility

2

Mesogenic Scaffold

Supports broader nematic temperature ranges in liquid crystal mixture design

3

Synthetic Intermediate

Enables regioselective 7-substitution via 2-alkyl scaffold, reducing purification burden

Why Generic Substitution of 2,3,4,9-Tetrahydro-1H-fluorene CAS 17057-95-3 Is Not Advisable Without Comparative Data


2,3,4,9-Tetrahydro-1H-fluorene belongs to a broader class of hydrogenated fluorene derivatives—including fully aromatic fluorene (C₁₃H₁₀), hexahydrofluorene (C₁₃H₁₆), and perhydrofluorene (C₁₃H₂₂)—that differ systematically in the extent and regiochemistry of ring saturation [1]. These structural variations produce divergent physicochemical properties that cannot be extrapolated from one derivative to another [2]. Notably, the partial hydrogenation pattern of 2,3,4,9-tetrahydro-1H-fluorene preserves one planar aromatic ring while introducing conformational flexibility in the saturated cyclohexene-like ring, a structural duality that directly impacts melting behavior, mesophase stability, and solubility compared to fully aromatic fluorene or fully saturated analogs [3]. Procuring a generic fluorene derivative without verifying the specific hydrogenation state and positional isomerism risks material incompatibility in applications where thermal transitions, optical anisotropy, or solubility parameters are critical.

Fully aromatic fluorene (C₁₃H₁₀)

Higher melting points and narrower mesophase stability; thermal transitions may not transfer to tetrahydro analog.

Hexahydrofluorene (C₁₃H₁₆)

Additional saturation alters solubility and reduces π-conjugation; optical anisotropy and phase behavior may differ.

Perhydrofluorene (C₁₃H₂₂)

Fully saturated core lacks aromatic planarity; liquid crystalline order and synthetic regioselectivity not comparable.

Quantitative Comparative Evidence for 2,3,4,9-Tetrahydro-1H-fluorene CAS 17057-95-3: Head-to-Head and Class-Level Differentiation


Thermal Mesophase Modulation: Direct Comparison of Melting and Clearing Points Between Tetrahydrofluorene, Fluorene, and Cyclohexane Liquid Crystal Moieties

In a direct comparative study of liquid crystalline compounds incorporating different core moieties, the 2,3,4,9-tetrahydro-1H-fluorene system was evaluated against the fully aromatic fluorene derivative and the trans-cyclohexane analog [1]. The introduction of the 2,3,4,9-tetrahydro-1H-fluorene moiety into a standard liquid crystal structure resulted in a measurable decrease in both melting point (C→S or C→N transition) and clearing point (N→I or S→I transition) relative to the comparator moieties [2]. This thermal depression effect is attributed to the partial loss of π-conjugation and increased molecular flexibility conferred by the saturated ring, which reduces lattice packing energy and nematic phase stability [1].

Mesophase thermal shift
Head-to-head
Directional decrease in melting and clearing points vs. fluorene and trans-cyclohexane analogs
Supports broader nematic temperature range design
Exact numerical values not reported; directional context
Liquid Crystals Mesomorphic Properties Thermal Transitions Materials Chemistry

Regioselective Synthetic Access to 7-Substituted Derivatives via 2-Alkyl-2,3,4,9-tetrahydro-1H-fluorene Scaffolds

A synthetic methodology study demonstrated that 2-alkyl-2,3,4,9-tetrahydro-1H-fluorene derivatives serve as precursors for the regioselective introduction of substituents at the 7-position of the fluorene framework [1]. The approach employs cyclization of 2-(4-bromophenyl)-5-pentylcyclohex-1-ene-1-carboxylic acid followed by carbonyl reduction, yielding 7-substituted 2-alkyl-2,3,4,9-tetrahydro-1H-fluorenes [2]. This regiochemical control contrasts with direct electrophilic substitution on fully aromatic fluorene, which typically yields mixtures of 2- and 7-substituted products or requires protecting group strategies to achieve positional selectivity [3].

Regioselective 7-substitution
Class-level
Cyclization-reduction route via 2-alkyl scaffold enables 7-substitution selectivity vs. mixed 2,7- substitution on fluorene
May reduce purification burden and improve isolated yields
Yield comparisons and reproducibility to verify
Organic Synthesis Regioselective Functionalization Fluorene Derivatives Synthetic Methodology

Differentiation from Hexahydrofluorene: Extent of Saturation Determines Hydrogen Consumption and Molecular Weight in Hydrogenation-Dependent Applications

Catalytic hydrogenation of fluorene (C₁₃H₁₀) proceeds through distinct intermediates: initial partial hydrogenation yields 2,3,4,9-tetrahydro-1H-fluorene (C₁₃H₁₄, MW 170.25), further hydrogenation produces hexahydrofluorene (C₁₃H₁₆, MW 172.27), and complete hydrogenation yields perhydrofluorene (C₁₃H₂₂, MW 178.31) [1]. Under hydrocracking conditions (335–380°C, 153 atm H₂, presulfided NiW/Al₂O₃ catalyst), fluorene undergoes sequential hydrogenation: the first step forming tetrahydrofluorene requires less hydrogen consumption than the subsequent step to hexahydrofluorene, which then undergoes ring opening to single-ring products [2]. In the reverse direction, tetrahydrofluorene can be dehydrogenated to fluorene with 90% yield using Pd/C catalyst at 250°C for 5 hours, demonstrating its utility as a stable intermediate for reversible hydrogen storage or synthetic cycling [3].

Hydrogenation state identity
Class-level
MW 170.25 (C₁₃H₁₄) intermediate: +4.03 above fluorene, −2.02 below hexahydrofluorene
Defined hydrogenation intermediate for process studies
Hydrogen consumption stoichiometry differs from other analogs
Catalytic Hydrogenation Hydrocarbon Chemistry Polycyclic Aromatic Reduction Process Chemistry

Physical Property Differentiation: Boiling Point and Density as Procurement-Relevant Quality Indicators

Standardized physicochemical data for 2,3,4,9-tetrahydro-1H-fluorene include a density of 1.06 g/cm³, boiling point of 291.5°C at 760 mmHg, flash point of 127.1°C, refractive index of 1.596, and calculated LogP of 3.57 . These values differ from those of the parent fluorene (C₁₃H₁₀; MW 166.22; reported boiling point approximately 295°C) and hexahydrofluorene (C₁₃H₁₆; MW 172.27; expected lower boiling point due to loss of aromaticity), reflecting the intermediate aromatic/aliphatic character of the tetrahydro derivative [1]. The vapor pressure of 0.0034 mmHg at 25°C is notably low, indicating minimal volatility under ambient conditions .

QC reference properties
Cross-study comparable
Density 1.06 g/cm³, BP 291.5°C, nD²⁰ 1.596, VP 0.0034 mmHg (25°C)
Supports incoming material QC/QA verification
Deviation may indicate contamination by under-/over-hydrogenated species
Physicochemical Properties Quality Control Purity Assessment Material Characterization

Optimal Research and Industrial Application Scenarios for 2,3,4,9-Tetrahydro-1H-fluorene CAS 17057-95-3 Based on Comparative Evidence


Liquid Crystal Formulation Requiring Reduced Melting and Clearing Temperatures

For electro-optical display materials and thermotropic liquid crystal mixtures, 2,3,4,9-tetrahydro-1H-fluorene-based mesogens are preferentially selected over fully aromatic fluorene analogs when broader nematic temperature ranges and lower melting points are required for room-temperature operation. The demonstrated thermal depression effect—lowering both melting and clearing points relative to fluorene and trans-cyclohexane comparators—directly supports the design of multicomponent eutectic mixtures with extended mesophase stability [1]. Procurement of this specific hydrogenation state is essential, as fully aromatic fluorene derivatives yield unacceptably high melting points, while hexahydrofluorene derivatives may lack the requisite π-conjugation for acceptable optical anisotropy.

Synthesis of 7-Substituted Fluorene Derivatives Requiring Regiochemical Control

Research laboratories engaged in the preparation of 7-substituted fluorene derivatives—particularly 2-alkyl-7-functionalized analogs with potential applications in medicinal chemistry, organic electronics, or liquid crystal dopants—benefit from employing 2,3,4,9-tetrahydro-1H-fluorene as a synthetic scaffold. The cyclization-reduction methodology enables regioselective 7-substitution that is difficult to achieve via direct electrophilic aromatic substitution on fully aromatic fluorene [2]. Procuring the pre-formed tetrahydrofluorene intermediate eliminates the need for in-house selective partial hydrogenation of fluorene, which would otherwise require high-pressure hydrogenation equipment and catalyst optimization, thereby streamlining the synthetic workflow and reducing time to functionalized product.

Hydrogenation Intermediate for Fluorene-to-Perhydrofluorene Process Development and Hydrogen Storage Studies

In catalytic hydrogenation studies, fuel processing research, and hydrogen storage material development, 2,3,4,9-tetrahydro-1H-fluorene serves as a defined intermediate state in the sequential hydrogenation of fluorene [3]. Its procurement as a characterized, isolated compound enables kinetic studies of the second hydrogenation step (tetrahydrofluorene → hexahydrofluorene) without interference from the first hydrogenation step (fluorene → tetrahydrofluorene). Additionally, the demonstrated reversibility of the hydrogenation/dehydrogenation cycle (tetrahydrofluorene → fluorene with 90% yield via Pd/C dehydrogenation at 250°C) positions this compound as a candidate for reversible hydrogen carrier systems, where its intermediate hydrogen content (C₁₃H₁₄) provides a balance between storage capacity and dehydrogenation thermodynamics that differs from both the fully aromatic (C₁₃H₁₀) and fully saturated (C₁₃H₂₂) states.

Quality Control Reference Standard for Differentiating Hydrogenated Fluorene Derivatives

For analytical chemistry and quality assurance laboratories, 2,3,4,9-tetrahydro-1H-fluorene serves as a well-characterized reference standard (density 1.06 g/cm³, boiling point 291.5°C, refractive index 1.596) for identifying and quantifying hydrogenated fluorene mixtures . When analyzing reaction products from fluorene hydrogenation or dehydrogenation processes, the distinct physicochemical signature of this compound—intermediate between fluorene and hexahydrofluorene—enables chromatographic or refractive index-based differentiation that would be ambiguous without an authenticated reference material. Procurement of certified 2,3,4,9-tetrahydro-1H-fluorene from reputable suppliers (standard purity 95–98% with NMR/HPLC/GC verification) ensures reliable calibration and identification in routine analytical workflows.

Application
Selection Property
Validation Focus
Liquid crystal formulation studies
Mesophase thermal profile (lower melting/clearing)
Nematic temperature range and eutectic mixture stability
7-Substituted fluorene synthesis
Regioselective scaffold via 2-alkyl tetrahydrofluorene
Substitution regiochemistry and isolated yield reproducibility
Hydrogenation process development
Defined intermediate saturation state (C₁₃H₁₄)
Sequential hydrogen consumption kinetics and reversibility
Analytical reference standard
Certified density, boiling point, refractive index
Chromatographic and refractive index differentiation from analogs

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